N-Butan-2-YL-4-nitro-benzamide

Description

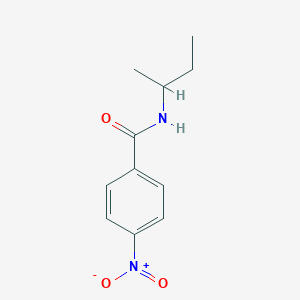

N-Butan-2-YL-4-nitro-benzamide is a benzamide derivative characterized by a butan-2-yl group attached to the amide nitrogen and a nitro group at the para position of the benzene ring. The butan-2-yl substituent introduces steric bulk, which may influence molecular conformation, solubility, and intermolecular interactions, while the electron-withdrawing nitro group could modulate electronic properties such as dipole moments and reactivity .

Properties

CAS No. |

2665-73-8 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-butan-2-yl-4-nitrobenzamide |

InChI |

InChI=1S/C11H14N2O3/c1-3-8(2)12-11(14)9-4-6-10(7-5-9)13(15)16/h4-8H,3H2,1-2H3,(H,12,14) |

InChI Key |

NQWMXRNYYFMIIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butan-2-YL-4-nitro-benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.

Industrial Production Methods

Industrial production of this compound typically involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-YL-4-nitro-benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens or nitrating agents for electrophilic substitution.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced benzamide derivatives.

Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

N-Butan-2-YL-4-nitro-benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-Butan-2-YL-4-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key structural analogs of N-Butan-2-YL-4-nitro-benzamide include:

N-(2-nitrophenyl)-4-bromo-benzamide (I)

- Substituents : A bromo group at the para position and a 2-nitrophenyl group on the amide nitrogen.

- Comparative studies with 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) reveal that the addition of a methoxy group at the 4-position of the nitrophenyl ring alters bond angles and torsional parameters, likely due to steric and electronic effects .

N-[3-methyl-2,2-bis(1-methylethyl)butyl]-4-nitro-benzamide

- Substituents : A highly branched alkyl chain (3-methyl-2,2-diisopropylbutyl) on the amide nitrogen and a nitro group at the para position.

- Implications : The bulky substituent may reduce solubility in polar solvents and disrupt crystal packing efficiency, as seen in similar sterically hindered benzamides .

N-[(2S)-2-amino-3-methylbutyl]-4-methylbenzamide

- Substituents: A chiral (2S)-2-amino-3-methylbutyl group and a methyl group at the para position.

- Features: The amino group introduces hydrogen-bonding capability and chirality, which could enhance biological interactions or influence crystallization behavior. The methyl group, being electron-donating, contrasts with the nitro group’s electron-withdrawing nature in the target compound .

Crystallographic and Conformational Insights

Crystallographic data highlight critical differences:

Key Observations :

- Steric Effects : Bulky substituents (e.g., 3-methyl-2,2-diisopropylbutyl) may reduce crystallinity, whereas simpler groups (e.g., butan-2-yl) could favor tighter packing.

- Electronic Effects : Nitro groups enhance polarity and may increase melting points compared to methyl or bromo substituents.

Biological Activity

N-Butan-2-YL-4-nitro-benzamide (CAS Number: 2665-73-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a butan-2-yl group and a nitro group attached to a benzamide framework. The presence of the nitro group is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects such as antimicrobial and antitumor activities. The compound's mechanism involves:

- Interaction with Enzymes : The nitro group enhances binding affinity to enzymes, potentially modulating their activity.

- Cellular Signaling Pathways : It may influence signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with an emphasis on its ability to inhibit the growth of resistant strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 25 μg/mL |

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics due to its potency against resistant strains . -

Antitumor Mechanism Exploration :

Another research focused on the antitumor activity of this compound, revealing that it triggers apoptosis in cancer cells via mitochondrial pathways. The study highlighted the role of reactive oxygen species (ROS) generated during the compound's metabolism . -

Inflammatory Response Modulation :

A recent investigation assessed the anti-inflammatory properties of this compound in vitro. The findings suggested that it significantly reduced nitric oxide production in macrophages, indicating potential for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.